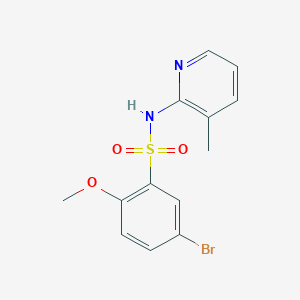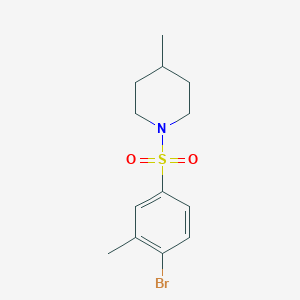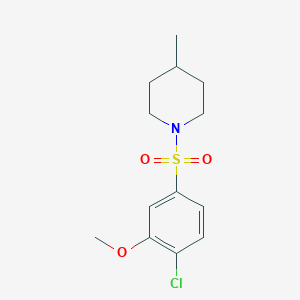amine CAS No. 873578-06-4](/img/structure/B344720.png)
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine is a chemical compound with the molecular formula C14H17Cl2NO It is known for its unique structure, which includes a benzenesulfonamide group substituted with two chlorine atoms and a 2-methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides with different oxidation states.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation: Products include sulfonic acids.
Reduction: Products include reduced sulfonamides.
Hydrolysis: Products include sulfonic acids and amines.
科学研究应用
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
相似化合物的比较
Similar Compounds
2,4-dichlorobenzenesulfonamide: Lacks the 2-methylcyclohexyl group but shares the benzenesulfonamide core.
N-(2-methylcyclohexyl)benzenesulfonamide: Lacks the chlorine substituents on the benzene ring.
2,4-dichloro-N-(cyclohexyl)benzenesulfonamide: Similar structure but with a cyclohexyl group instead of a 2-methylcyclohexyl group.
Uniqueness
[(2,4-Dichlorophenyl)sulfonyl](2-methylcyclohexyl)amine is unique due to the presence of both chlorine substituents and the 2-methylcyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
873578-06-4 |
|---|---|
分子式 |
C13H17Cl2NO2S |
分子量 |
322.2g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-7-6-10(14)8-11(13)15/h6-9,12,16H,2-5H2,1H3 |
InChI 键 |
OEZCACRFSPZUOV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B344637.png)
![4-[(4-Methoxy-1-naphthyl)sulfonyl]morpholine](/img/structure/B344641.png)









![4-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B344664.png)


